3-Fluoro-3-phenylazetidine
Overview
Description
3-Fluoro-3-phenylazetidine is a chemical compound with the molecular formula C9H10FN. It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen. The presence of a fluorine atom and a phenyl group attached to the azetidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylazetidine typically involves the reaction of 3-phenylazetidine with a fluorinating agent. One common method is the use of Selectfluor, a widely used electrophilic fluorinating reagent. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-phenylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can lead to the formation of 3-phenylazetidine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed:
Oxidation: Azetidinones
Reduction: 3-Phenylazetidine
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-3-phenylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-phenylazetidine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the colchicine-binding site of tubulin, disrupting microtubule dynamics . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
3-Fluoroazetidine: Similar in structure but lacks the phenyl group.
3-Phenylazetidine: Similar but lacks the fluorine atom.
3-Fluoro-3-methylazetidine: Similar but has a methyl group instead of a phenyl group.
Uniqueness: 3-Fluoro-3-phenylazetidine is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the phenyl group contributes to its biological activity and potential as a pharmaceutical intermediate .
Properties
IUPAC Name |
3-fluoro-3-phenylazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIRJHHNBEYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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